Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1)
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Overview
Description
Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1), also known as β-Homoleucine hydrochloride, is a β-amino acid with the molecular formula C7H15NO2·HCl. This compound is notable for its structural similarity to the more common α-amino acids, which are the building blocks of proteins. β-amino acids like 3-amino-5-methylhexanoic acid hydrochloride have unique properties that make them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-methylhexanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with the preparation of 3-isobutylglutaric anhydride.
Amination: The anhydride is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.
Hydrolysis: The resulting intermediate is hydrolyzed to yield 3-amino-5-methylhexanoic acid.
Hydrochloride Formation: Finally, the free amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of 3-amino-5-methylhexanoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of β-peptides and other complex molecules.
Biology: Studied for its role in protein folding and stability due to its unique β-amino acid structure.
Medicine: Investigated for its potential therapeutic effects, including anticonvulsant and neuroprotective properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-5-methylhexanoic acid hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in neurotransmission and metabolic pathways.
Comparison with Similar Compounds
3-Amino-5-methylhexanoic acid: The free amino acid form without the hydrochloride salt.
Ethyl 3-amino-5-methylhexanoate hydrochloride: An ester derivative used in different chemical applications.
Uniqueness: Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) is unique due to its β-amino acid structure, which imparts stability against metabolic degradation and proteolytic enzymes. This makes it particularly valuable in the design of stable peptides and therapeutic agents .
Properties
IUPAC Name |
3-amino-5-methylhexanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYPYHWONGEFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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